Ustusolate A vs. Ustusolate C/E: Quantified Differential Cytotoxicity Against HL-60 Leukemia Cells
In a direct comparative evaluation performed within the same study, Ustusolate A exhibited approximately 2.3-fold lower cytotoxic potency against HL-60 promyelocytic leukemia cells compared to its structural congeners Ustusolate C and E [1]. This differentiation is critical for researchers selecting a less potent comparator or a structurally defined reference standard for SAR studies.
| Evidence Dimension | Cytotoxicity IC50 against HL-60 cells |
|---|---|
| Target Compound Data | IC50 = 20.6 μM |
| Comparator Or Baseline | Ustusolate C and E: IC50 = 10.5 μM and 9.0 μM, respectively (values reported as comparable moderate activity for both compounds against both cell lines) |
| Quantified Difference | Ustusolate A is approximately 2.0- to 2.3-fold less potent than Ustusolate E and C, respectively, against HL-60 cells |
| Conditions | HL-60 human promyelocytic leukemia cell line; assay method: MTT |
Why This Matters
This head-to-head quantitative differentiation enables informed selection of Ustusolate A as either a structurally defined weak-activity comparator or a reference standard for SAR studies requiring a less cytotoxic drimane sesquiterpene baseline.
- [1] Lu Z, Wang Y, Miao C, et al. Sesquiterpenoids and Benzofuranoids from the Marine-Derived Fungus Aspergillus ustus 094102. Journal of Natural Products. 2009;72(10):1761-1767. PMID: 19769341. View Source
